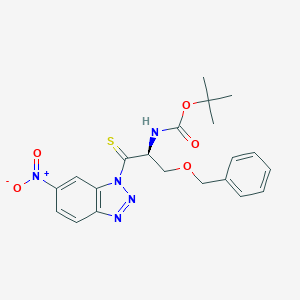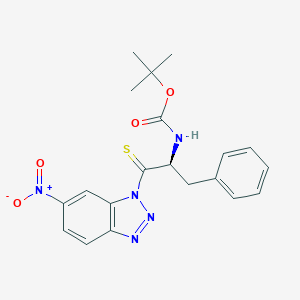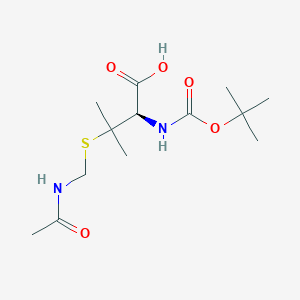
Boc-S-acetamidomethyl-L-penicillamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-acetamidomethyl-L-penicillamine is a derivative of D-Penicillamine, which is a penicillin metabolite. It is primarily used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning. The compound has the molecular formula C13H24N2O5S and a molecular weight of 320.41.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-S-acetamidomethyl-L-penicillamine is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with L-penicillamine, which undergoes acetamidomethylation to introduce the acetamidomethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-S-acetamidomethyl-L-penicillamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break disulfide bonds to yield thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetamidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-S-acetamidomethyl-L-penicillamine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for thiols.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Wilson’s disease and Cystinuria.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of Boc-S-acetamidomethyl-L-penicillamine involves its ability to chelate heavy metals, making it effective in the treatment of metal poisoning. The compound binds to metals like copper and lead, forming stable complexes that are excreted from the body. This chelation process helps in reducing the toxic effects of heavy metals.
Comparison with Similar Compounds
Similar Compounds
D-Penicillamine: The parent compound, used in similar therapeutic applications.
N-tert-butoxycarbonyl-S-acetamidomethyl-L-penicillamine: Another derivative with similar properties.
Boc-β,β-dimethyl-L-Cysteine: A related compound used in peptide synthesis
Uniqueness
Boc-S-acetamidomethyl-L-penicillamine is unique due to its specific combination of functional groups, which provide it with distinct chemical reactivity and biological activity. Its ability to act as a chelating agent and its use as a protecting group in peptide synthesis make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426769 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129972-45-8 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
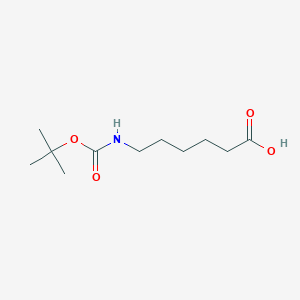
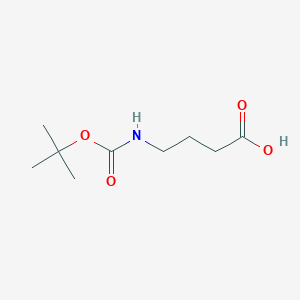
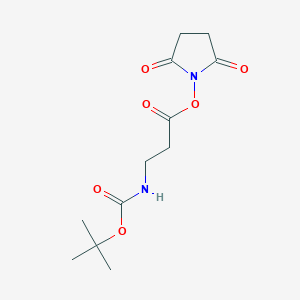
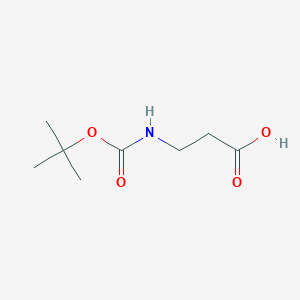
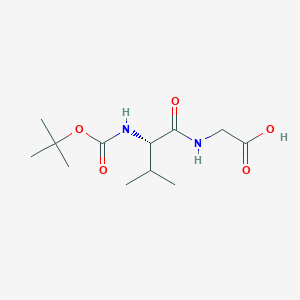
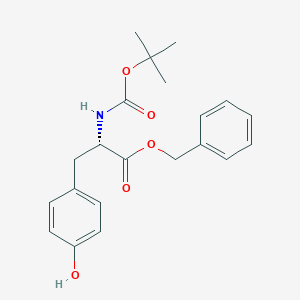
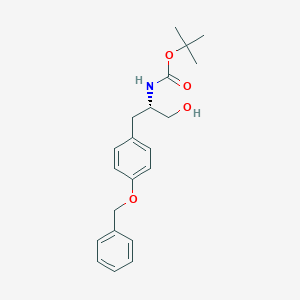
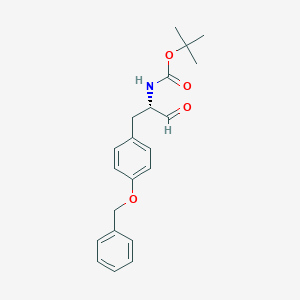
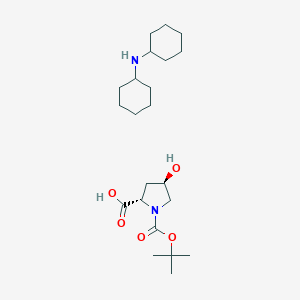
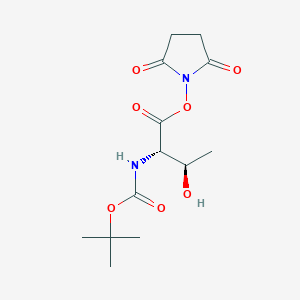
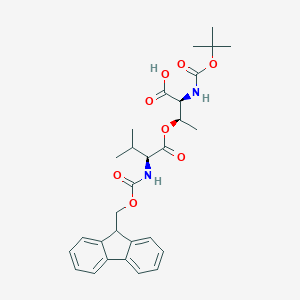
![(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558051.png)
